molecular formula C21H18O B13396380 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol

10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol

Cat. No.: B13396380
M. Wt: 286.4 g/mol
InChI Key: WEAMARWRTAQOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol is an organic compound characterized by a complex structure that includes a naphthyl group and a cyclodecadiyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol typically involves multi-step organic reactions. One common method includes the coupling of a naphthyl aldehyde with a cyclodecadiyne derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthyl alcohols.

Scientific Research Applications

10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol involves its interaction with molecular targets through various pathways. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclodecadiyne moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol
  • 10-[(E)-(2-Phenyl)methylene]-2,8-cyclodecadiyne-1-ol
  • 10-[(E)-(2-Anthracenyl)methylene]-2,8-cyclodecadiyne-1-ol

Uniqueness

This compound is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required.

Properties

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

10-(naphthalen-2-ylmethylidene)cyclodeca-2,8-diyn-1-ol

InChI

InChI=1S/C21H18O/c22-21-12-6-4-2-1-3-5-11-20(21)16-17-13-14-18-9-7-8-10-19(18)15-17/h7-10,13-16,21-22H,1-4H2

InChI Key

WEAMARWRTAQOEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(=CC2=CC3=CC=CC=C3C=C2)C(C#CC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.